N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a 2-fluorophenyl group attached via an amide linkage and a 4-methylpiperidine sulfonyl moiety at the para position of the benzamide core. The compound’s structure integrates fluorinated aromatic systems and a sulfonylated piperidine ring, which are common pharmacophores in medicinal chemistry for modulating bioactivity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODHHWXCXPXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a fluorophenyl group and a piperidinyl sulfonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula: C21H26FN3O3S
- Molecular Weight: 419.5 g/mol
- Structure: The presence of the fluorine atom enhances the electronic characteristics and stability of the compound, making it valuable for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may function through:
- Enzyme Inhibition: It can bind to active sites of enzymes, inhibiting their activity.
- Receptor Modulation: It may act as an agonist or antagonist, modulating receptor functions and influencing various signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory Properties: Studies suggest its potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Analgesic Effects: The compound has demonstrated pain-relieving properties in various animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies and Research Findings
-
In Vitro Studies:
- In vitro assays have shown that this compound effectively inhibits the activity of certain enzymes involved in inflammatory pathways. For instance, it was found to significantly reduce the levels of cytokines in cultured macrophages.
-
In Vivo Studies:
- Animal studies have demonstrated that administration of this compound leads to significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dosages were observed to be lower than those typically required for traditional analgesics, indicating a favorable therapeutic window.
-
Structure-Activity Relationship (SAR):
- Research into the SAR of related compounds suggests that modifications in the piperidine and sulfonyl groups can enhance biological activity. Variants with different substituents have been synthesized and tested, leading to the identification of more potent analogs.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | Potency (IC50) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | 25 µM | |
| Analog A | Anti-inflammatory | 15 µM | |
| Analog B | Analgesic | 10 µM |
Future Directions
The ongoing research on this compound aims to further elucidate its mechanisms of action and therapeutic potential. Future studies will likely focus on:
- Clinical Trials: To evaluate efficacy and safety in humans.
- Mechanistic Studies: To better understand how this compound interacts with various biological targets.
- Development of Derivatives: To explore modifications that could enhance potency or selectivity for specific targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs share the benzamide-sulfonamide scaffold but differ in substituents (Table 1). Key structural variations include:
Key Observations :
- Fluorine Positioning : The 2-fluorophenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl () and 4-fluorophenyl (). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability, but ortho-substitution may sterically hinder interactions compared to para-substitution .
- Sulfonyl-Piperidine Variants: The 4-methylpiperidine sulfonyl group distinguishes the target from analogs with pyridinyl-piperidine () or dimethylpiperidine ().
- Heterocyclic Additions : Compounds with imidazole or isoxazole substituents () exhibit antimicrobial activity, suggesting that the target’s lack of such groups may shift its therapeutic focus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
